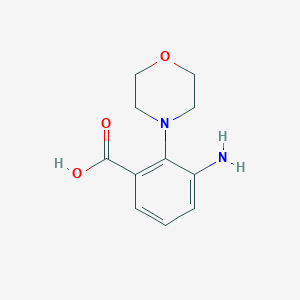

3-Amino-2-(morpholin-4-yl)benzoic acid

Description

BenchChem offers high-quality 3-Amino-2-(morpholin-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(morpholin-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBRVCSRLBCYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285309 | |

| Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924861-78-9 | |

| Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-morpholinobenzoic Acid: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 3-Amino-2-morpholinobenzoic acid, a substituted aromatic amino acid. While specific literature on this exact molecule is not abundant, this document synthesizes information from closely related analogs to offer insights into its chemical identity, potential synthetic routes, and prospective applications in research and drug discovery. The principles and methodologies discussed are grounded in established organic chemistry and draw from extensive research on similar aminobenzoic acid derivatives.

Core Chemical Identifiers

The foundational step in understanding any chemical entity is to establish its unambiguous structural representation. Based on its nomenclature, 3-Amino-2-morpholinobenzoic acid consists of a benzoic acid backbone with an amino group at the 3-position and a morpholino group at the 2-position.

| Identifier | Value |

| IUPAC Name | 3-amino-2-morpholinobenzoic acid |

| SMILES | C1COCCN1C2=C(C=CC=C2N)C(=O)O |

| InChIKey | InChIKey=SWSKNWWEQFLJIL-UHFFFAOYSA-N |

The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are crucial for database searches and unambiguous identification of the chemical structure.

Caption: 2D structure of 3-Amino-2-morpholinobenzoic acid.

Synthesis Strategies: A Prospective Approach

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Amino-2-morpholinobenzoic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on the synthesis of similar aminobenzoic acids and would require optimization for this specific substrate.[3][4]

-

Dissolution: Dissolve the starting material, 2-morpholino-3-nitrobenzoic acid, in a suitable solvent such as ethyl acetate in a two-necked round-bottom flask.

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10% by weight) of palladium on carbon (Pd/C).

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen gas is often sufficient for lab-scale synthesis) for several hours (e.g., 12-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the final 3-Amino-2-morpholinobenzoic acid.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethyl acetate is a common choice for hydrogenations as it is relatively inert and easily removed.

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

-

Hydrogen Source: Gaseous hydrogen is the reductant, and a balloon provides a simple and effective way to maintain a hydrogen atmosphere for the reaction.

Physicochemical Properties and Characterization

The physicochemical properties of 3-Amino-2-morpholinobenzoic acid can be predicted based on its structural analogs. These properties are critical for its handling, formulation, and application in various experimental settings.

| Property | Predicted Value/Characteristic | Rationale based on Analogs |

| Appearance | White to off-white or light brown crystalline powder | Similar aminobenzoic acids are typically solids with this appearance.[1][5] |

| Melting Point | Expected in the range of 150-200 °C | The melting points of related compounds like 3-amino-2-chlorobenzoic acid (152-162 °C) and 3-amino-2-methylbenzoic acid (184-190 °C) fall within this range.[1][5] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone. | Aromatic carboxylic acids and amines generally exhibit this solubility profile.[6] |

| pKa | Two pKa values are expected: one for the carboxylic acid group (around 3-4) and one for the amino group (around 4-5). | These are typical pKa ranges for the carboxylic acid and amino functional groups on a benzene ring.[6] |

Analytical Characterization Workflow

Caption: General workflow for the purification and analysis of a synthesized chemical compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms and the presence of the morpholino, amino, and benzoic acid moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., N-H, C=O, C-N).[3]

Potential Applications in Drug Discovery and Materials Science

Substituted aminobenzoic acids are versatile building blocks in medicinal chemistry and materials science due to their unique combination of functional groups.[2][8]

Pharmaceutical Intermediates

The primary application of compounds like 3-Amino-2-morpholinobenzoic acid is likely as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] The amino and carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds. These scaffolds can be screened for a wide range of biological activities.

-

Anti-inflammatory and Analgesic Drugs: Related aminobenzoic acid derivatives are used in the development of anti-inflammatory and analgesic agents.[1]

-

Antitumor Agents: The modification of natural products with amino acids has been shown to enhance their antitumor activity.[8]

Peptidomimetics

Aminobenzoic acids can serve as non-peptide templates in the design of peptidomimetics.[9][10] These molecules mimic the structure and function of peptides but have improved stability and bioavailability. The constrained conformation of the aromatic ring can be used to control the spatial orientation of appended pharmacophores.

Materials Science

The structural features of 3-Amino-2-morpholinobenzoic acid also make it a candidate for applications in materials science.

-

Dyes and Pigments: Aminobenzoic acid derivatives are used in the production of dyes.[1]

-

Polymers: Incorporation into polymers could impart unique properties due to the presence of the polar amino and carboxylic acid groups and the heterocyclic morpholine ring.

Biological Activity Considerations

While no specific biological activity data exists for 3-Amino-2-morpholinobenzoic acid, the introduction of amino acids into other molecules is known to potentially improve solubility and biological activity.[8] For instance, some hydrazones containing a morpholine moiety have shown antiviral properties.[11] It is plausible that this compound could be explored for various biological activities, including antimicrobial, antioxidant, and anticancer effects.[8][12]

Conclusion

3-Amino-2-morpholinobenzoic acid represents an intriguing, though currently under-documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. By drawing parallels with its structural analogs, we can confidently predict its core chemical identifiers, propose a viable synthetic route, and anticipate its utility in the development of novel pharmaceuticals and materials. Further empirical research is necessary to validate these predictions and fully elucidate the properties and applications of this promising compound.

References

-

PubChem. 3-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 3603687. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Value of 3-Amino-2-methylbenzoic Acid in Organic Synthesis. (2026). Available from: [Link]

-

PubChem. 3-Amino-2-methylbenzoic acid | C8H9NO2 | CID 2733699. Available from: [Link]

-

Wang, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 678913. Available from: [Link]

-

Springer Nature Experiments. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Available from: [Link]

-

PubMed. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Available from: [Link]

-

PrepChem.com. Synthesis of 3-amino-benzoic acid. Available from: [Link]

-

NIST. Benzoic acid, 3-amino-. Available from: [Link]

- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Wikipedia. 3-Aminobenzoic acid. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2024). Available from: [Link]

-

Asia-Pacific Journal of Science and Technology. Amino acid composition and biological activity of new powdered vegetable seasonings. (2023). Available from: [Link]

-

PubChemLite. 3-amino-2-[(2-aminoethyl)amino]benzoic acid. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 5. 3-Amino-2-methylbenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 9. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Amino acid composition and biological activity of new powdered vegetable seasonings – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]

Harnessing the Versatility of Aminobenzoic Acid Scaffolds for Next-Generation Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Aminobenzoic Acid Building Blocks

In the landscape of pharmaceutical research and development, the identification of versatile and effective molecular scaffolds is paramount. Among these, aminobenzoic acids—aromatic compounds featuring both an amino and a carboxyl group—stand out as privileged building blocks.[1][2][3] Their structural simplicity, coupled with the ability to undergo diverse chemical modifications at the amino group, the carboxyl group, and the aromatic ring, makes them exceptionally valuable for generating vast chemical libraries of "drug-like" molecules.[1][4][5]

Para-aminobenzoic acid (PABA), in particular, is a well-established scaffold found in over 184 commercial drugs, targeting a wide array of conditions from bacterial infections to cancer.[5][6] Its isomers, ortho-aminobenzoic acid (anthranilic acid) and meta-aminobenzoic acid, also serve as crucial precursors for a wide range of microbial natural products and synthetic compounds.[1] This guide provides a comprehensive overview of novel aminobenzoic acid derivatives, focusing on synthetic strategies, structure-activity relationships (SAR), and their burgeoning applications in modern drug discovery.

Part 1: The Strategic Importance of Isomeric Scaffolds

The specific positioning of the amino and carboxyl groups on the benzene ring—ortho, meta, or para—dramatically influences the molecule's physicochemical properties, reactivity, and biological activity.[1][6] Understanding these differences is the first step in rational drug design.

-

Para-Aminobenzoic Acid (PABA): As a precursor in the folate biosynthesis pathway for many bacteria, PABA is a classic target for antimicrobial agents.[7][8] Sulfonamides, for instance, act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes PABA.[7] Its linear geometry allows it to serve as a rigid spacer in more complex molecules, and its derivatives have shown a vast spectrum of activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[1][2][3]

-

Ortho-Aminobenzoic Acid (Anthranilic Acid): This isomer is a key building block for numerous natural products, including alkaloids and antibiotics. Its ability to form intramolecular hydrogen bonds influences its conformation and interaction with biological targets. It is a precursor to tryptophan and is used in the synthesis of quinolones, phenazines, and other heterocyclic systems.

-

Meta-Aminobenzoic Acid: While less common in nature than its isomers, m-aminobenzoic acid provides a unique angular geometry. This "kinked" structure is valuable for probing receptor-binding pockets and has been explored for developing novel anticonvulsants, such as GABA-AT inhibitors.[9]

Logical Framework for Utilizing Aminobenzoic Acid Building Blocks

The process of leveraging these scaffolds in drug discovery follows a structured, iterative workflow. The goal is to move from a basic scaffold to a highly optimized lead compound with desired therapeutic properties.

Caption: A logical workflow for drug discovery using aminobenzoic acid scaffolds.

Part 2: Synthetic Strategies for Novel Derivatives

The dual functionality of aminobenzoic acids permits a wide range of chemical transformations, allowing for the creation of diverse molecular architectures.[1]

Key Synthetic Transformations

-

Schiff Base Formation: A straightforward and highly effective method involves the condensation of the amino group with various aldehydes or ketones.[1][10] This reaction creates an imine linkage, readily introducing new aromatic or heterocyclic moieties. This approach has been successfully used to generate potent antimicrobial and cytotoxic agents.[7][11]

-

Amide and Ester Synthesis: The carboxyl and amino groups are readily converted to amides and esters, respectively.[1][12] These reactions are fundamental for creating peptidomimetics or modifying the pharmacokinetic properties of the parent molecule, such as solubility and cell permeability.

-

N-Alkylation and Acylation: The amino group can be alkylated or acylated to introduce different functional groups.[13][14] For example, N-alkylation has been used to synthesize derivatives with significant anticancer activity against lung and oral carcinoma cell lines.[13][14]

-

Ring Substitution: The aromatic ring itself can be functionalized, typically through electrophilic aromatic substitution reactions like halogenation or nitration, to modulate the electronic properties and steric profile of the molecule.[15]

Illustrative Synthetic Workflow: Schiff Base Derivative Synthesis

This diagram illustrates a common and reliable method for synthesizing a library of Schiff base derivatives from a PABA starting material. The causality behind this choice is its simplicity, high yield, and the vast commercial availability of diverse aldehydes, allowing for rapid library generation.

Caption: General workflow for the synthesis of PABA-derived Schiff bases.

Part 3: Diverse Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of aminobenzoic acid have demonstrated a remarkable range of biological activities, making them attractive candidates for multiple therapeutic areas.[4]

Anticancer Activity

Aminobenzoic acid scaffolds are present in numerous anticancer agents.[1] Their derivatives have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and NCI-H460 (lung).[1][13][14]

-

Mechanism of Action: Many of these compounds are thought to interfere with critical signaling pathways that control cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15] Others function as folate antagonists, disrupting DNA synthesis in rapidly dividing cancer cells.[7]

-

SAR Insights:

-

The introduction of bulky alkyl groups via N-alkylation can enhance cytotoxicity.[14]

-

The formation of thiazolidinone and pyrazole moieties has yielded compounds with IC50 values comparable to or better than standard drugs like doxorubicin and cisplatin.[1][16]

-

The specific substitution pattern on appended aromatic rings is crucial for activity.

-

| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |

| Benzamide Derivatives | HCT-116 / MCF-7 | 4.53 - 28.3 | [1] |

| Quinazoline Derivatives | HepG2 / MCF-7 | 23.31 - 72.22 | [1] |

| Thiazolidinone Hybrids | HCT-116 | 5.8 - 45.32 | [16] |

| N-Alkyl PABA Derivative | NCI-H460 (Lung) | 15.59 | [14] |

Table 1: Examples of Anticancer Activity of Novel Aminobenzoic Acid Derivatives.

Antimicrobial Activity

The foundational role of PABA in bacterial folate synthesis makes it an ideal starting point for developing novel antibacterial agents.[7][8] By creating structural analogues of PABA, researchers can effectively inhibit bacterial growth.

-

Mechanism of Action: The primary mechanism is the competitive inhibition of dihydropteroate synthase, which blocks the folic acid pathway essential for bacterial survival.[7][12]

-

SAR Insights:

-

Schiff base derivatives, particularly those incorporating salicylaldehydes or 5-nitrofurfural, exhibit potent broad-spectrum antibacterial and antifungal properties.[7]

-

The electronic properties of substituents on the aromatic ring significantly influence antimicrobial potency.[10]

-

Hybrid molecules combining PABA with other bioactive scaffolds like triazoles have shown enhanced activity.[2]

-

Neurotherapeutics and Enzyme Inhibition

Aminobenzoic acid derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's.[6][17]

-

Mechanism of Action: A key strategy is the inhibition of cholinesterase enzymes (AChE and BChE), which increases the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[6][17][18]

-

SAR Insights:

-

Derivatives of p-aminobenzoic acid generally show greater cholinesterase inhibition than their m- or o-isomers.[6]

-

In vitro kinetic studies have identified certain carboxamide-based derivatives as potent non-competitive inhibitors of both AChE and BChE.[6]

-

The design of rigid analogues has been explored to create inhibitors of other neurological targets like GABA-AT.[9]

-

Part 4: Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and evaluation of novel aminobenzoic acid derivatives.

Protocol 1: General Synthesis of a 4-Aminobenzoic Acid Schiff Base Derivative

This protocol describes a standard, reliable method for synthesizing a Schiff base from 4-aminobenzoic acid and a substituted benzaldehyde.

Materials:

-

4-Aminobenzoic acid (PABA)

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Beaker with crushed ice

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-aminobenzoic acid (0.01 mol) and the selected substituted benzaldehyde (0.01 mol).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask.

-

Reflux: Place the flask on a stirring hotplate, attach the reflux condenser, and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 3-4 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice while stirring. A solid precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). Dry the purified crystals in a vacuum oven.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[15]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (aminobenzoic acid derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for another 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Aminobenzoic acid and its isomers represent a class of building blocks with proven historical success and immense future potential in drug discovery.[1][4] Their synthetic tractability allows for the creation of large, diverse libraries of compounds. The broad spectrum of biological activities, from anticancer and antimicrobial to neuroprotective effects, ensures their continued relevance.[2][3] Future research should focus on leveraging combinatorial chemistry to explore a wider chemical space, integrating computational modeling for more rational drug design, and investigating novel biological targets for these versatile scaffolds.[5][19] The continued exploration of these fundamental building blocks will undoubtedly lead to the development of next-generation therapeutics to address unmet medical needs.

References

-

Haroon, F., Farwa, U., Arif, M., Raza, M. A., Sandhu, Z. A., El Oirdi, M., Farhan, M., & Ismail, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

-

Sapijanskaitė-Banevič, B., Palskys, V., Vaickelionienė, R., Šiugždaitė, J., Kavaliauskas, P., Grybaitė, B., & Mickevičius, V. (2021). Synthesis and antibacterial activity of new azole, diazole and triazole derivatives based on p-aminobenzoic acid. Molecules, 26. [Link]

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. [Link]

-

Wempe, E. G., et al. (1981). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. [Link]

-

Ramakrishna, K., & Sivasankar, C. (2016). Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex. The Journal of Organic Chemistry. [Link]

-

Kumar, D., et al. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 82, 211-223. [Link]

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [Link]

-

Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

-

Singh, P. K., et al. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 14(10), 5285-5291. [Link]

-

Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. ResearchGate. [Link]

-

Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51. [Link]

-

Unuofin, J. O., et al. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders. Open Exploration Publishing. [Link]

-

Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

-

Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Examples of drugs containing the 4-aminobenzoic acid motif. ResearchGate. [Link]

-

Patsnap. (2024). What is Aminobenzoic acid used for? Patsnap Synapse. [Link]

-

Kluczyk, A., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. ResearchGate. [Link]

-

Kumar, A., et al. (2026). 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies. Scilit. [Link]

-

de Groot, N., et al. (1975). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]

-

Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]

-

Unuofin, J. O., et al. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Exploration of Neuroprotective Therapy. [Link]

-

Kluczyk, A., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. PubMed. [Link]

-

ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4-aminobenzoic acid derivatives (IX–XI). ResearchGate. [Link]

-

Sun, T., et al. (2003). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry, 46(11), 211-223. [Link]

-

Speedie, M. K., et al. (2011). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 28(12), 1948-1960. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 11. rjptonline.org [rjptonline.org]

- 12. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. explorationpub.com [explorationpub.com]

- 19. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of quinazoline derivatives from 3-amino-2-morpholinobenzoic acid

An In-Depth Guide to the Synthesis of Novel Quinazoline Scaffolds from 3-Amino-2-Morpholinobenzoic Acid

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, anti-microbial, and analgesic properties.[2][3] This structural motif is present in numerous FDA-approved drugs, such as Gefitinib, Erlotinib, and Afatinib, which are pivotal in targeted cancer therapy as tyrosine kinase inhibitors.[4][5] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and selectivity.[5]

This application note provides a comprehensive guide for the synthesis of novel quinazoline derivatives starting from 3-amino-2-morpholinobenzoic acid. This unique starting material offers an opportunity to introduce a morpholine substituent at the 8-position of the resulting quinazolin-4(3H)-one core, a modification that can significantly influence solubility, metabolic stability, and target engagement. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss potential downstream modifications for library development.

Strategic Approach: Leveraging a Unique Starting Material

The synthesis of the quinazolin-4(3H)-one core from 3-amino-2-morpholinobenzoic acid is conceptually analogous to classic methods like the Niementowski quinazolinone synthesis, which traditionally utilizes anthranilic acid.[3] The key structural features of our starting material are the ortho-disposed amino and carboxylic acid groups, which are primed for cyclization with a suitable one-carbon (C1) synthon.

The presence of the morpholine group at the 2-position (which will become the 8-position of the quinazoline) is a key design element. Morpholine is a privileged fragment in drug design, often introduced to improve aqueous solubility, enhance metabolic stability, and provide a vector for hydrogen bonding interactions with biological targets. Its electron-donating nature can also influence the reactivity of the aromatic ring during the cyclization step.

The proposed synthetic strategy involves a one-pot cyclocondensation reaction. This approach is favored for its efficiency, reduced waste generation, and operational simplicity, aligning with the principles of green chemistry.[6]

Caption: Overview of the proposed one-pot synthesis.

Experimental Protocol: Synthesis of 8-Morpholinoquinazolin-4(3H)-one

This protocol details the cyclocondensation of 3-amino-2-morpholinobenzoic acid with formamide to yield the target quinazolinone. Formamide serves as both the C1 source and the reaction solvent.

Materials and Equipment

-

3-Amino-2-morpholinobenzoic acid

-

Formamide (reagent grade, ≥99.5%)

-

Ethanol (absolute)

-

Deionized water

-

Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stir bar

-

Heating mantle with temperature controller

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Rotary evaporator

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Formamide is a teratogen; handle with extreme care and avoid inhalation or skin contact.

-

The reaction is performed at a high temperature; use caution when handling the hot apparatus.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add 3-amino-2-morpholinobenzoic acid (e.g., 2.22 g, 10 mmol) and formamide (20 mL).

-

Heating and Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the reaction mixture to 160-170 °C with continuous stirring.

-

Rationale: High temperature is necessary to drive the condensation and subsequent cyclization/dehydration steps, a common requirement for Niementowski-type reactions.[3] Formamide's high boiling point (210 °C) makes it an ideal solvent for this transformation.

-

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase of 10% Methanol in Dichloromethane). Spot the starting material and aliquots from the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate should form.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (2 x 30 mL) to remove any residual formamide.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified 8-morpholinoquinazolin-4(3H)-one.

-

Dry the purified product under vacuum.

-

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.

Data Summary: Expected Outcome

The following table summarizes the expected results for the synthesis protocol.

| Parameter | Expected Value |

| Starting Material | 3-Amino-2-morpholinobenzoic acid |

| Reagent | Formamide |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 160-170 °C |

| Product | 8-Morpholinoquinazolin-4(3H)-one |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 65-80% |

| Purification Method | Recrystallization |

Application Note: Library Development via N-3 Functionalization

The synthesized 8-morpholinoquinazolin-4(3H)-one is a valuable intermediate for creating a library of novel compounds for structure-activity relationship (SAR) studies. The nitrogen at the N-3 position is nucleophilic and can be readily functionalized via alkylation or arylation reactions.

A common and robust method for this transformation is the reaction with an alkyl or benzyl halide in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Caption: Workflow for N-3 functionalization.

This straightforward derivatization allows for the rapid generation of a diverse set of analogues, which can then be screened for biological activity. The choice of the 'R' group can be guided by the therapeutic target to probe different binding pockets and optimize potency and selectivity. This strategy of building upon a core scaffold is fundamental in modern drug discovery.[7]

References

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Vertex AI Search.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.

- A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKAT USA, Inc.

- The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results.

- Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.

- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI.

- H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

Application Notes & Protocols: Leveraging 3-amino-2-(morpholin-4-yl)benzoic Acid as a Versatile Scaffold for Kinase Inhibitor Discovery

Abstract

Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors often relies on the identification and optimization of privileged chemical scaffolds that can effectively engage the ATP-binding site. This guide details the strategic use of the 3-amino-2-(morpholin-4-yl)benzoic acid core as a foundational scaffold for a kinase inhibitor discovery program. We provide a comprehensive overview, from initial library synthesis and biochemical screening to cellular target validation and selectivity profiling. The protocols herein are designed to be robust and adaptable, offering researchers a validated workflow for identifying and advancing novel kinase inhibitor candidates.

Introduction: The Power of Scaffold-Based Kinase Inhibitor Design

The human kinome comprises over 500 protein kinases, many of which are implicated in diseases ranging from cancer to inflammatory disorders. The majority of small molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[1] This conservation presents a significant challenge: achieving selectivity for a specific kinase over other structurally similar family members.[2][3]

Scaffold-based drug design offers a streamlined approach to this challenge.[4] By starting with a core molecular framework—a scaffold—that establishes key interactions within the ATP pocket, medicinal chemistry efforts can focus on targeted modifications to enhance potency and tune selectivity. The 3-amino-2-(morpholin-4-yl)benzoic acid scaffold presents several advantageous features:

-

The Morpholine Moiety: A common feature in successful kinase inhibitors (e.g., the foundational PI3K inhibitor LY294002), the morpholine group is a versatile hydrogen bond acceptor and can confer favorable physicochemical properties such as aqueous solubility.[5]

-

The Benzoic Acid Core: The aromatic ring provides a rigid core for orienting other functional groups, while the carboxylic acid and amino substituents serve as key handles for chemical modification to explore structure-activity relationships (SAR).[6]

-

Strategic Vector for Growth: The substitution pattern allows for derivatization at multiple positions, enabling the exploration of different sub-pockets within the kinase active site to achieve both potency and selectivity.[7][8]

This document outlines a complete workflow for leveraging this scaffold, from chemical synthesis to biological validation.

Section 1: Synthesis and Library Development Strategy

The first step in a scaffold-based program is the efficient synthesis of the core structure and the generation of a chemically diverse library of analogues.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route to the 3-amino-2-(morpholin-4-yl)benzoic acid scaffold can be achieved through established organic chemistry reactions, such as palladium-catalyzed C-N coupling.[9] The general strategy involves coupling morpholine with a suitably substituted benzoic acid precursor.

Library Derivatization Strategy

To effectively explore the chemical space around the scaffold, a systematic derivatization strategy is essential. Modifications should be designed to probe key interaction points within a typical kinase ATP-binding site.

Caption: Scaffold derivatization strategy for library generation.

-

R1 (Carboxylic Acid): This position is ideal for forming a diverse library of amides. Coupling with various amines can introduce groups that interact with the solvent-exposed region or form hydrogen bonds with residues near the ribose-binding pocket.

-

R2 (Amino Group): Acylation or alkylation of the aniline nitrogen can introduce substituents that project into the hydrophobic pocket of the kinase, a common strategy for enhancing potency.[10]

-

R3 (Aromatic Ring): Substitutions on the benzene ring, such as halogenation, can modulate the electronic properties of the scaffold and provide vectors for exploring deeper, less conserved regions of the ATP-binding site.[11]

Section 2: Primary Screening via In Vitro Kinase Assays

Once a library of compounds is synthesized, the next step is to screen for inhibitory activity against the target kinase. Modern, non-radioactive biochemical assays are ideal for this purpose due to their high-throughput nature and safety.[12]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any kinase.[13] The assay is performed in two steps: first, the kinase reaction occurs, then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity. Inhibition is therefore measured as a decrease in luminescence.

Experimental Workflow: In Vitro Kinase Assay

Sources

- 1. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. cambridge.org [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of Zwitterionic 3-Amino-2-Morpholinobenzoic Acid

Welcome to the technical support guide for 3-amino-2-morpholinobenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this zwitterionic compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and enhancing its solubility, moving from fundamental principles to advanced formulation strategies.

Section 1: Understanding the Core Problem - The Zwitterionic Nature

Q: Why is my 3-amino-2-morpholinobenzoic acid exhibiting such poor solubility in standard aqueous and organic solvents?

A: The primary reason for the low solubility of 3-amino-2-morpholinobenzoic acid lies in its zwitterionic structure. A zwitterion is a neutral molecule that contains both positive and negative charges at different locations. In this specific molecule, you have a basic morpholine nitrogen and an amino group, which can be protonated (positive charge), and a carboxylic acid group, which can be deprotonated (negative charge).

At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this state, the strong electrostatic interactions between the positive and negative charges of adjacent molecules in the solid state create a highly stable crystal lattice. A large amount of energy is required to break this lattice apart, resulting in very low solubility in most common solvents. Solubility is typically at its minimum at or near the pI.[1] Away from the pI, the molecule becomes a charged salt (either a cation or an anion), which is significantly more soluble in polar solvents like water.[2][3]

To effectively manipulate solubility, we must first understand the ionization states of the molecule.

Caption: Ionization states of 3-amino-2-morpholinobenzoic acid vs. pH.

Section 2: Tier 1 Troubleshooting - The Power of pH Adjustment

Q: What is the most direct and effective first step to improve the solubility of my compound?

A: The most fundamental and impactful strategy is to adjust the pH of your solvent system. By moving the pH away from the compound's isoelectric point (pI), you convert the poorly soluble zwitterion into a much more soluble salt.[2][3] The key is to determine the pH-solubility profile to identify the optimal pH ranges for your application.

Workflow: Determining the pH-Solubility Profile

This experiment will establish the pH at which the compound is least and most soluble.

Caption: Experimental workflow for pH-solubility profiling.

Detailed Protocol: pH-Solubility Profile Determination

-

Materials:

-

3-amino-2-morpholinobenzoic acid

-

A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 12.

-

Glass vials with screw caps.

-

Orbital shaker or rotator in a temperature-controlled environment.

-

Syringe filters (0.22 µm, ensure compatibility with your buffers).

-

Calibrated pH meter.

-

Analytical method for quantification (e.g., HPLC-UV).

-

-

Procedure:

-

Prepare a set of buffers at desired pH points (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12).

-

Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

-

Seal the vials and place them on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, carefully withdraw a sample from the supernatant of each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Measure the final pH of the saturated solution in each vial to confirm it has not shifted significantly.

-

Plot the measured solubility (e.g., in mg/mL) on the y-axis against the final pH on the x-axis.

-

Expected Results & Interpretation

The resulting plot will likely be a "U-shaped" curve, with the bottom of the "U" representing the isoelectric point (pI) and the lowest solubility.

| pH | Expected Solubility (Qualitative) | Predominant Species |

| 2.0 | High | Cationic Salt |

| 4.0 | Moderate | Cationic / Zwitterion Mix |

| 6.0 | Very Low (pI) | Zwitterion |

| 8.0 | Moderate | Zwitterion / Anionic Mix |

| 10.0 | High | Anionic Salt |

Causality: At low pH, the carboxylic acid is neutral (-COOH) while the amino and morpholine groups are protonated (-NH3+), forming a soluble cationic salt. At high pH, the carboxylic acid is deprotonated (-COO-) while the amino groups are neutral, forming a soluble anionic salt.

Section 3: Tier 2 Strategies - Advanced Formulation Approaches

If pH adjustment alone is insufficient or not viable for your final application (e.g., due to stability or physiological constraints), several advanced formulation strategies can be employed.

FAQ 1: How can I create a stable, solid form with enhanced solubility?

A: Salt Formation. Creating a stable, crystalline salt of your compound is a classic and highly effective method to improve both solubility and dissolution rate.[4] By reacting the zwitterionic compound with a strong acid or base, you can isolate a pure, solid salt form that bypasses the low-solubility zwitterionic state upon dissolution.

-

Acidic Salts (e.g., Hydrochloride): Reacting the compound with an acid like HCl will protonate the basic nitrogen centers, forming a hydrochloride salt. This is ideal for applications requiring a low-pH formulation.

-

Basic Salts (e.g., Sodium Salt): Reacting with a base like NaOH will deprotonate the carboxylic acid, forming a sodium salt. This is suitable for neutral to high-pH formulations.

-

Amino Acid Salts: Co-crystallizing with acidic or basic amino acids can also form salts with improved solubility profiles. This approach can be particularly useful for parenteral formulations.[5]

Self-Validating Check: A true salt will exhibit a distinct melting point, powder X-ray diffraction (PXRD) pattern, and spectroscopic (e.g., FTIR) signature compared to the parent zwitterion.

FAQ 2: My application requires a mixed-solvent system. How do I select an appropriate co-solvent?

A: Co-solvency. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This can disrupt the water's structured hydrogen-bonding network, making it more favorable for solvating less polar molecules.[6][7] This is a powerful technique for increasing the solubility of many poorly soluble compounds.

Common Pharmaceutical Co-solvents:

| Co-solvent | Properties & Use Cases |

| Ethanol | Widely used, effective at reducing solvent polarity. |

| Propylene Glycol (PG) | Common in oral and parenteral formulations; good safety profile. |

| Polyethylene Glycol 400 (PEG 400) | Higher molecular weight, effective for very hydrophobic compounds.[8] |

| Glycerin | Viscous, often used in oral solutions. |

Workflow: Co-solvent Screening

Caption: Experimental workflow for co-solvent screening.

Causality & Warning: Co-solvents work by lowering the dielectric constant of the bulk solvent, reducing the energy required to solvate the solute.[6] Be aware that upon significant aqueous dilution (e.g., injection into the bloodstream), the co-solvent effect is lost, and the compound may precipitate. This must be carefully evaluated for parenteral formulations.

FAQ 3: I'm seeing batch-to-batch variability in solubility. Could the solid form be the issue?

A: Yes. Solid-State Characterization is crucial. The same chemical compound can exist in different solid-state forms, such as polymorphs (different crystal lattices) or as an amorphous solid (no long-range order). These forms can have significantly different physical properties, including solubility and stability.[9][10]

-

Polymorphism: It is possible that your synthesis or purification process is yielding different crystalline forms. Zwitterionic polymorphs, in particular, can show varied solubility based on their hydrogen bonding networks.[11][12] A metastable polymorph will generally be more soluble than the most stable form.

-

Amorphous Form: The amorphous form of a compound is almost always more soluble than its crystalline counterparts because no energy is needed to break a crystal lattice. However, it is also less stable and can convert to a less soluble crystalline form over time.

-

Co-amorphous Systems: A modern approach involves creating a stable, amorphous blend of the active compound with an excipient, such as an amino acid. This can dramatically increase solubility and physical stability.[13]

Recommended Actions:

-

Characterize your batches: Use techniques like Powder X-ray Diffraction (PXRD) to identify the crystal form and Differential Scanning Calorimetry (DSC) to check for different melting points or phase transitions.

-

Conduct a polymorph screen: Systematically crystallize the compound from a wide range of solvents and conditions to identify different solid forms and assess their respective solubilities.

Section 4: Summary and Strategic Decision-Making

Choosing the right solubility enhancement strategy depends on your specific experimental needs and final application goals.

Decision-Making Flowchart

Caption: Decision flowchart for selecting a solubility enhancement strategy.

References

-

Bejagam, S. N., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1886–1895. Available from: [Link]

-

Li, S., et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 14(12), 4546–4557. Available from: [Link]

-

Newton, D. W. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(15), 1832. Available from: [Link]

-

ChemSRC. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Available from: [Link]

-

Nangia, A. (2014). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. PhD Thesis, University of Hyderabad. Available from: [Link]

-

Bejagam, S. N. (2014). Comparison of Stability and Solubility of Neutral, Zwitterionic and Conformational Polymorphs. ResearchGate. Available from: [Link]

-

Vraneš, M., et al. (2018). Solubility Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(9), 1060-1065. Available from: [Link]

-

Nangia, A. (2014). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. PhD Thesis, University of Hyderabad. Available from: [Link]

- Google Patents. (2012). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

-

Bejagam, S. N., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available from: [Link]

-

Kumar, S., & Singh, A. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

-

Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available from: [Link]

-

Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]

-

Avdeef, A., et al. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

-

PubChem. Morpholine. Available from: [Link]

-

PubChem. MORPHOLINE. Available from: [Link]

-

Vraneš, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available from: [Link]

-

TÜBİTAK Academic Journals. (2023). pH-responsive intermediary layer cross-linked micelles from zwitterionic triblock copolymers and investigation of their drug-release behaviors. Available from: [Link]

-

Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

-

Fiol, C., et al. (2020). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 12(11), 1058. Available from: [Link]

-

Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International Journal of Pharmaceutics, 379(2), 237-240. Available from: [Link]

-

Amani, S., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10. Available from: [Link]

-

ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available from: [Link]

-

Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available from: [Link]

-

Al-Aani, H., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1). Available from: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. scitechnol.com [scitechnol.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. admin.mantechpublications.com [admin.mantechpublications.com]

- 8. scispace.com [scispace.com]

- 9. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Hub: Thermal Stability & Synthesis of Aminobenzoic Acids

Current Status: Operational Topic: Preventing Decarboxylation of Aminobenzoic Acids (PABA, Anthranilic Acid) Ticket Priority: High (Yield Loss/Impurity Formation) Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The Root Cause

User Issue: "I am heating 4-aminobenzoic acid (or 2-aminobenzoic acid) and observing significant yield loss. NMR shows aniline derivatives and loss of the carboxyl group."

Technical Analysis:

Aminobenzoic acids are zwitterionic molecules that are highly susceptible to thermal decarboxylation, particularly in acidic media or at temperatures approaching their melting points. The presence of the electron-donating amino group (

This facilitates an Electrophilic Aromatic Substitution (

Mechanism of Failure (Visualization)

The following diagram illustrates the critical failure point: the protonation of the ring carbon.

Fig 1. Mechanistic pathway showing acid-catalyzed decarboxylation and the stabilization via base (anion formation).

Troubleshooting Guides (FAQ)

Ticket #101: "Does pH really matter if I'm just heating it?"

Status: CRITICAL Resolution: Yes. The protonation state is the single most important variable in solution.

-

Acidic Conditions (pH < 4): Highly dangerous. The abundance of

promotes the attack on the ring. The neutral acid and the cation are unstable. -

Basic Conditions (pH > 8): Safe zone. Converting the acid to its carboxylate anion (

) prevents decarboxylation because the negative charge repels the electron-rich ring slightly and, more importantly, removes the proton required for the -

Zwitterionic Region (pH 4-6): Unstable. The ammonium group protonates, but the carboxylate is deprotonated; however, equilibrium allows for significant neutral species concentration, which can decarboxylate.

Ticket #102: "I'm seeing faster decomposition with Anthranilic Acid than PABA."

Status: EXPECTED BEHAVIOR Resolution: This is the "Ortho Effect."

-

Anthranilic Acid (Ortho): The amino group is adjacent to the carboxyl group. Intramolecular Hydrogen Bonding (H-bonding) can stabilize the transition state for decarboxylation or destabilize the ground state relative to the transition state. Additionally, steric relief upon losing

drives the reaction. -

PABA (Para): The groups are far apart. While the amino group still donates electrons to the ring (resonance), it lacks the proximity effect, making it thermally more stable than the ortho isomer.

Ticket #103: "Can I heat the solid powder?"

Status: WARNING Resolution: Only below the melting point.

-

Solid State: Generally stable at room temperature.

-

Melt Phase: Decarboxylation kinetics accelerate largely upon melting. PABA melts at ~187°C; heating near or above this leads to rapid gas evolution. Anthranilic acid can sublime and decarboxylate simultaneously.

-

Action: If you must heat solids, ensure efficient heat transfer to avoid "hot spots" where the local temp exceeds the MP.

Validated Protocols for Prevention

Protocol A: The "Anion Shield" (Solution Phase Synthesis)

Use this when performing coupling reactions or recrystallizations in water/polar solvents.

Principle: Convert the substrate to its carboxylate salt to inhibit proton attack.

-

Preparation: Suspend the aminobenzoic acid (1.0 eq) in water.

-

Shielding: Slowly add 1.05 - 1.10 eq of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

) at room temperature.-

Checkpoint: Ensure the solution becomes clear (salt formation). Measure pH; aim for pH 8–9.

-

-

Reaction: Perform your heating step or coupling reaction. The carboxylate anion is thermally stable up to significantly higher temperatures than the free acid.

-

Recovery: To isolate the product, cool the solution to 0–5°C. Slowly acidify with dilute HCl/AcOH to the isoelectric point (usually pH 3–4) to precipitate the product only after heating is complete.

Protocol B: Esterification Protection

Use this if the carboxylic acid group is interfering or if you need to perform high-temp chemistry in organic solvents.

Principle: Masking the carboxylic acid as an ester prevents the leaving group mechanism.

-

Reagents: Aminobenzoic acid, Methanol (excess), Thionyl Chloride (

, 1.2 eq). -

Procedure (Low Temp Addition):

-

Reflux: Heat to reflux.[7] The formation of the methyl ester is rapid.

-

Stability: The resulting Methyl 4-aminobenzoate is significantly more stable toward decarboxylation than the free acid. You can now heat this intermediate in other solvents.

-

Deprotection: Saponify (NaOH/Water) at the end of the synthesis sequence.

Protocol C: Flow Chemistry (Residence Time Control)

Use this for scale-up if high temperature is unavoidable.

Principle: Decarboxylation is a kinetic process (

-

Setup: Heated coil reactor (Stainless steel or PFA).

-

Parameters:

-

Temperature: 150°C+ (if necessary).

-

Pressure: 10–15 bar (Back pressure regulator to keep solvent liquid).

-

Residence Time: < 5 minutes.

-

-

Quench: Immediate cooling at the reactor exit.

-

Result: High-temperature activation allows the desired reaction (e.g., nucleophilic attack) to outcompete the slower decarboxylation reaction, which requires more time to accumulate significant yield loss.

Quantitative Data: Stability & Properties[6][9]

| Parameter | 4-Aminobenzoic Acid (PABA) | 2-Aminobenzoic Acid (Anthranilic) | Impact on Protocol |

| Melting Point | 187–189 °C | 144–146 °C | Keep process temp < 10°C below MP. |

| Decarboxylation Product | Aniline | Aniline | Monitor Aniline by HPLC/TLC. |

| pKa (COOH) | 2.38 | 2.05 | Anthranilic acid is slightly more acidic. |

| pKa (NH3+) | 4.85 | 4.95 | Buffer pH > 6.0 to ensure stability. |

| Thermal Stability | Moderate (Stable solid) | Low (Sublimes/Decarboxylates) | Anthranilic requires stricter temp control. |

References

-

Mechanism of Decarboxylation

- Dunn, G. E., & Prysiaznyi, T. L. (1961). The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry.

-

Key Finding: Established the bimolecular electrophilic substitution mechanism and the lack of isotope effect, confirming proton attack as the rate-determining step.[8]

-

(Verified via search)

-

Kinetics & Acid Catalysis

- Willi, A. V. (1961). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Zeitschrift für Physikalische Chemie.

- Key Finding: Detailed the kinetics in HCl solutions, identifying the zwitterion and neutral ampholyte behavior.

-

Thermal Stability & Solid State

-

Rotich, M. K., Glass, B. D., & Brown, M. E. (2001).[2] Thermal studies on some substituted aminobenzoic acids. Journal of Thermal Analysis and Calorimetry.

- Key Finding: Comparative thermal analysis of PABA vs Anthranilic acid, highlighting the sublimation and decomposition p

-

-

Synthesis & Prevention (Patent Data)

-

Google Patents. (2016). Production of aniline via anthranilate and NH4+.[9] EP3108001B1.

- Key Finding: Explicitly discloses that "decarboxylation of the anion of anthranilic acid is not possible," validating the base-stabiliz

-

Sources

- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. akjournals.com [akjournals.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP3108001B1 - Production of aniline via anthranilate and nh4+ - Google Patents [patents.google.com]

Optimizing yield for nitro reduction of 2-morpholino-3-nitrobenzoic acid

Technical Support Center: Nitro Reduction of 2-Morpholino-3-Nitrobenzoic Acid

Executive Summary

The reduction of 2-morpholino-3-nitrobenzoic acid to 3-amino-2-morpholinobenzoic acid is a critical step in the synthesis of PI3K

This guide details two validated protocols—Catalytic Hydrogenation (Method A) and Iron-Mediated Reduction (Method B)—and provides a critical troubleshooting workflow for the isolation of the resulting zwitterionic product.

Module 1: Reaction Protocols

Method A: Catalytic Hydrogenation (Preferred for Purity)

Best for: Late-stage intermediates where metal contamination (Fe/Sn) must be minimized.

The Challenge: The bulky morpholine ring hinders the adsorption of the nitro group onto the catalyst surface. Standard atmospheric pressure often results in stalled reactions.

Optimized Protocol:

-

Solvent System: Dissolve the substrate (1.0 equiv) in Methanol/THF (1:1) .

-

Why: The substrate is poorly soluble in pure alcohols due to its amphoteric nature. THF improves solubility, preventing the precipitation of intermediates.

-

-

Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading relative to substrate).

-

Note: Higher loading is required compared to unhindered nitrobenzoates due to slower turnover.

-

-

Conditions: Hydrogenate at 3–5 bar (45–75 psi) at 40–50°C .

-

Critical: Do not exceed 60°C to avoid thermal decarboxylation or morpholine cleavage.

-

-

Monitoring: Monitor by HPLC. If the hydroxylamine intermediate persists (M-16), increase pressure, not temperature.

Method B: Iron/Acetic Acid Reduction (Robust Alternative)

Best for: Stubborn substrates where Pd/C fails due to steric bulk or catalyst poisoning.

The Challenge: Ensuring complete reduction without forming insoluble iron-carboxylate complexes that trap the product.

Optimized Protocol:

-

Setup: Suspend 2-morpholino-3-nitrobenzoic acid (1.0 equiv) in Ethanol/Water (3:1) .

-

Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (1.0 equiv).

-

Why:

acts as an electrolyte and mild proton source, preventing the formation of hard iron cakes.

-

-

Initiation: Heat to 70°C. Dropwise add Acetic Acid (5.0 equiv) over 30 minutes.

-

Caution: Exothermic.[1] The slow addition controls the exotherm and prevents "runaway" solvent boiling.

-

-

Workup Prep: Once complete (HPLC), filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.

Module 2: Isolation & Purification (The "Zwitterion Trap")

The most common failure mode is not the reaction, but the workup . The product, 3-amino-2-morpholinobenzoic acid, is an amphoteric zwitterion.

-

pH < 2: Soluble (Cationic:

, Morpholine- -

pH > 9: Soluble (Anionic:

) -

pH 4.5–5.5 (Isoelectric Point): Insoluble (Precipitates)

Isolation Protocol:

-

Concentration: Remove organic solvents (MeOH/THF/EtOH) under reduced pressure.

-

Dissolution: Dilute the aqueous residue with water. If the solution is acidic (Method B), it may be clear. If basic (Method A workup), it may also be clear.

-

The "Sweet Spot" Adjustment:

-

Slowly adjust pH to 5.0–5.5 using 2N HCl or 2N NaOH.

-

Visual Cue: The solution will become cloudy as the zwitterion crashes out.

-

-

Crystallization: Cool to 0–5°C and stir for 1 hour. Filter the off-white solid.

-

Purification: Recrystallize from minimal hot water or Ethanol/Water (1:9) if necessary.

Visualizing the Workflow

Figure 1: Decision tree for reduction methodology and critical isolation logic based on isoelectric point.

Troubleshooting & FAQs

Q1: The reaction stalls at 80% conversion with a persistent intermediate. What is it?

A: The intermediate is likely the hydroxylamine (

-

Cause: Steric hindrance from the ortho-morpholine ring prevents the final reduction step (

cleavage) on the catalyst surface. -

Fix:

-

Do not add heat: Heating hydroxylamines can lead to condensation side-products (azoxy compounds).

-

Add Acid: Add 1.0 equiv of Acetic Acid to the hydrogenation mixture. Protonation of the hydroxylamine facilitates water elimination.

-

Switch Methods: If Pd/C fails, switch to Method B (Fe/AcOH), which rapidly reduces hydroxylamines.

-

Q2: I obtained a dark oil instead of a solid after workup. How do I recover the product?

A: You likely missed the Isoelectric Point (pI) or have residual solvent.

-

Fix:

-

Redissolve the oil in a minimum amount of 2N NaOH (pH > 10).

-

Wash this aqueous layer with Ethyl Acetate to remove non-acidic impurities (e.g., cleaved morpholine byproducts).

-

Carefully re-acidify the aqueous layer to pH 5.2 exactly.

-

Seed with authentic crystal if available, or scratch the flask wall to induce crystallization.

-

Q3: Can I use Ammonium Formate (Transfer Hydrogenation) instead of H2 gas?

A: Yes, and it is often superior.

-

Protocol: Use 5.0 equiv Ammonium Formate and 10% Pd/C in Methanol at reflux.

-

Benefit: The decomposition of formate releases active hydrogen species on the catalyst surface that are often more effective at penetrating sterically crowded sites than molecular

gas. -

Caution: Ensure efficient venting of

gas.